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Compound of Interest

4-(4-Bromobenzoyl)piperidine
Compound Name:
hydrochloride

Cat. No.: B1282414

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and
spectrometric data for 4-(4-Bromobenzoyl)piperidine Hydrochloride (CAS No. 64671-00-7).
[1][2][3][4] The document outlines the expected data from Nuclear Magnetic Resonance (NMR)
spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented in a
structured format for clarity and ease of comparison. Detailed experimental protocols for
acquiring this data are also provided, along with a visual representation of the analytical
workflow.

Molecular Structure and Properties
e Chemical Formula: C12H15BrCINO
e Molecular Weight: 304.61 g/mol [2][4][5]

e Synonyms: (4-Bromophenyl)(piperidin-4-yl)methanone hydrochloride, 4-(4-
Bromobenzoyl)piperidine HCI[1][5]

Spectroscopic and Spectrometric Data
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The following tables summarize the expected quantitative data for 4-(4-
Bromobenzoyl)piperidine HCI. These tables are intended to be populated with experimental
data.

Table 1: *H NMR Spectroscopic Data

. . Coupling

Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

Data to be )

) Aromatic Protons
determined
Data to be Piperidine
determined Protons
Data to be

] NH Proton
determined

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (6) ppm Assignment
Data to be determined Carbonyl Carbon
Data to be determined Aromatic Carbons
Data to be determined Piperidine Carbons

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment
Data to be determined N-H stretch

Data to be determined C-H stretch (aromatic)

Data to be determined C-H stretch (aliphatic)

Data to be determined C=0 stretch (ketone)

Data to be determined C=C stretch (aromatic)

Data to be determined C-N stretch

Data to be determined C-Br stretch

Table 4: Mass Spectrometry Data

m/z Relative Intensity (%) Assignment
Data to be determined [M+H]*+

Data to be determined [M]*

Data to be determined Fragment lons

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic and spectrometric data for 4-(4-Bromobenzoyl)piperidine HCI.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Dissolve approximately 10-20 mg of 4-(4-Bromobenzoyl)piperidine HCI
in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-ds, D20, or CDsOD). The choice
of solvent is critical for proper dissolution and to avoid exchange of the amine proton. Add a
small amount of tetramethylsilane (TMS) as an internal standard (0O ppm).

e Instrumentation: A 400 MHz or higher field NMR spectrometer.

* 'H NMR Acquisition Parameters:
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[e]

Pulse Program: Standard single-pulse experiment (zg30 or similar).

o

Spectral Width: -2 to 12 ppm.

[¢]

Acquisition Time: Approximately 2-4 seconds.

[¢]

Relaxation Delay: 1-5 seconds.

o Number of Scans: 16-64, depending on sample concentration.

e 13C NMR Acquisition Parameters:

o Pulse Program: Proton-decoupled single-pulse experiment (zgpg30 or similar).

o

Spectral Width: 0 to 220 ppm.

[¢]

Acquisition Time: Approximately 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

[e]

Number of Scans: 1024-4096, due to the low natural abundance of 13C.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the resulting spectrum and calibrate the chemical shift scale using the internal
standard (TMS at O ppm). Integrate the peaks in the *H NMR spectrum and identify the
multiplicities and coupling constants.

2.2 Infrared (IR) Spectroscopy

e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle. Grind
the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet
using a hydraulic press.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal. Ensure good contact between the sample and the crystal by applying
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pressure with the built-in clamp.

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

o Data Acquisition:

o

Collect a background spectrum of the empty sample compartment (or the clean ATR
crystal).

o

Place the sample in the spectrometer and collect the sample spectrum.

[¢]

The spectrum is typically recorded over a range of 4000 to 400 cm™2,

[¢]

Co-add 16-32 scans to improve the signal-to-noise ratio.

o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum of the compound.

2.3 Mass Spectrometry (MS)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol, acetonitrile, or a mixture of these with water. A small
amount of formic acid or acetic acid can be added to promote ionization.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such
as Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI).

» Data Acquisition (ESI-MS):

o

Introduce the sample solution into the ESI source via direct infusion using a syringe pump
or through a Liquid Chromatography (LC) system.

o

Set the ionization mode to positive ion detection.

[¢]

Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to achieve maximum signal intensity for the compound of interest.

[¢]

Acquire the mass spectrum over a suitable m/z range (e.g., 50-1000).
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o Data Processing: The resulting mass spectrum will show the mass-to-charge ratio (m/z) of
the ions generated from the sample. Identify the molecular ion peak ([M+H]* or [M]*) and
any significant fragment ions.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic and spectrometric
characterization of a chemical compound like 4-(4-Bromobenzoyl)piperidine HCI.
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Caption: Workflow for Spectroscopic and Spectrometric Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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